Pxz-dps
Description
Contextualization of PXZ-DPS within Donor-Acceptor (D-A) Frameworks in Organic Optoelectronics
The design of organic optoelectronic materials frequently utilizes the donor-acceptor (D-A) framework. In this architecture, an electron-donating moiety is chemically linked to an electron-accepting moiety. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) on the donor and acceptor units, respectively. nih.govacs.org This spatial separation is crucial for influencing the electronic properties and excited-state dynamics of the molecule. This compound fits within this D-A paradigm, featuring a phenoxazine (B87303) (PXZ) unit as a strong electron donor and a diphenylsulfone (DPS) unit as a weak electron acceptor. ossila.comchemrxiv.org The interaction between these units dictates the molecule's electronic structure and its behavior in excited states. D-A frameworks are fundamental to designing materials with tunable bandgaps and photoelectric properties for applications in optoelectronics, fluorescent bioimaging, and sensors. nih.gov
Academic Significance of this compound in Contemporary Materials Research
This compound holds academic significance as a representative example of a D-A molecule that exhibits both TADF and AIE properties, a combination highly desirable for efficient OLEDs. nih.govresearchgate.net Research into this compound contributes to a deeper understanding of the complex interplay between molecular structure and photophysical phenomena. Studies investigating this compound, often alongside related compounds with different donor or acceptor units, help elucidate the structure-property relationships that govern TADF and AIE mechanisms. chemrxiv.orgnih.govresearchgate.net This research is vital for the rational design of next-generation organic emitters with improved efficiency and performance. The molecule's performance as a green TADF emitter or dopant with a small singlet-triplet energy gap (ΔEST) and high photoluminescence quantum yields (PLQY) highlights its importance in the development of high-efficiency OLEDs. ossila.com
Overview of Core Research Paradigms Associated with this compound
Research surrounding this compound is primarily focused on understanding and exploiting its photophysical properties, particularly TADF and AIE, and utilizing computational chemistry to guide molecular design.
TADF is a process that allows organic molecules to efficiently convert electrically generated triplet excitons into emissive singlet excitons. ossila.comwikipedia.org This is achieved through a process called reverse intersystem crossing (RISC), which is thermally activated and requires a small energy gap between the lowest excited singlet state (S1) and the lowest triplet state (T1), denoted as ΔEST. ossila.comrsc.org TADF materials can theoretically achieve an internal quantum efficiency (IQE) of nearly 100% by harvesting both singlet (25%) and triplet (75%) excitons. acs.orgdur.ac.uk this compound is characterized by a small ΔEST, typically less than 0.1 eV, which facilitates efficient RISC. ossila.com The TADF mechanism in this compound involves the absorption of thermal energy to promote excitons from the T1 state back to the S1 state, from which they can radiatively decay and emit light. wikipedia.orgrsc.org This delayed emission, occurring after prompt fluorescence, is a hallmark of TADF. wikipedia.org
AIE is a photophysical phenomenon where organic luminophores exhibit enhanced light emission in the aggregated or solid state compared to dilute solutions, a behavior opposite to the common aggregation-caused quenching (ACQ). wikipedia.orgpku.edu.cnust.hk The AIE effect in this compound is attributed to the restriction of intramolecular motion (RIM) in the aggregate state. wikipedia.orgust.hk In solution, flexible parts of the molecule can undergo non-radiative decay pathways through intramolecular rotations and vibrations, quenching fluorescence. ust.hk Upon aggregation, these motions are restricted, suppressing non-radiative decay and enhancing luminescence efficiency. wikipedia.orgpku.edu.cnust.hk For this compound, specifically, the restricted access to a conical intersection in the singlet excited state, influenced by the impediment of the C-S-C angle twist of the diphenylsulfone unit in the aggregate state, is suggested as a pivotal factor for its AIE characteristic. nih.govresearchgate.netbeilstein-archives.orgresearchgate.net
Computational chemistry plays a crucial role in the rational design and understanding of organic materials like this compound. pharmiweb.comlongdom.orgwwu.edu Techniques such as Density Functional Theory (DFT) are used to model and simulate the electronic structure, energy levels (HOMO/LUMO), and excited-state properties of these molecules. pharmiweb.comlongdom.orgmit.edu For this compound and related D-A systems, computational studies help predict ΔEST, analyze charge transfer characteristics, and investigate the potential energy surfaces to understand TADF and AIE mechanisms. nih.govresearchgate.netbeilstein-archives.orgresearchgate.net By providing insights into the relationship between molecular structure, electronic properties, and photophysical behavior, computational chemistry accelerates the discovery and optimization of materials with desired characteristics for optoelectronic applications. pharmiweb.comlongdom.orgmit.eduwwu.edu
Selected Photophysical Properties of this compound
| Property | Value | Notes | Source |
| Emission Wavelength (Toluene) | 507 nm ± 10 nm | Photoluminescence (PL) emission peak | ossila.comsigmaaldrich.com |
| HOMO Energy Level | -5.59 eV | Computed | ossila.comsigmaaldrich.com |
| LUMO Energy Level | -2.79 eV | Computed | ossila.comsigmaaldrich.com |
| T1 Energy Level | 2.74 eV | Computed | ossila.com |
| ΔEST | ≤ 0.1 eV, 0.08 eV | Singlet-Triplet Energy Gap | ossila.comsigmaaldrich.com |
| Lifetime | < 3.1 µs | ossila.com | |
| PLQY | High in devices | Depends on host material | ossila.com |
Structure
3D Structure
Properties
CAS No. |
1477511-57-1 |
|---|---|
Molecular Formula |
C36H24N2O4S |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
10-[4-(4-phenoxazin-10-ylphenyl)sulfonylphenyl]phenoxazine |
InChI |
InChI=1S/C36H24N2O4S/c39-43(40,27-21-17-25(18-22-27)37-29-9-1-5-13-33(29)41-34-14-6-2-10-30(34)37)28-23-19-26(20-24-28)38-31-11-3-7-15-35(31)42-36-16-8-4-12-32(36)38/h1-24H |
InChI Key |
UVRNFNCBMQHWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7OC8=CC=CC=C86 |
Origin of Product |
United States |
Synthetic Methodologies and Rational Molecular Engineering of Pxz Dps Analogues
Strategic Approaches to PXZ-DPS Synthesis
The synthesis of this compound and related D-A structures typically involves coupling reactions between appropriately functionalized donor and acceptor units. While specific detailed synthetic procedures for "this compound" were not extensively detailed in the search results, the synthesis of similar D-A molecules incorporating phenoxazine (B87303) and diphenylsulfone has been reported nih.govacs.org. These methods often utilize techniques such as nucleophilic aromatic substitution or cross-coupling reactions to form the bond between the donor and acceptor moieties nih.gov. The choice of synthetic route depends on the specific functionalization of the donor and acceptor precursors and the desired linkage between them.
Systematic Molecular Modification Strategies for this compound and Related D-A Structures
Molecular engineering of this compound analogues focuses on modifying the electron-donating and electron-accepting moieties to control the electronic structure and photophysical properties.
Incorporation of Varied Electron-Donating Moieties
The electron-donating strength of the donor unit significantly influences the intramolecular charge transfer (ICT) characteristics of D-A molecules. Various electron-donating moieties have been explored in conjunction with acceptor units like diphenylsulfone. These include:
Phenoxazine (PXZ): A strong electron-donating group commonly used in TADF emitters nih.govacs.org.
Phenothiazine (B1677639) (PTZ): Another widely used electron-donating unit, often compared to phenoxazine in D-A systems nih.govacs.org. Studies have shown that changing the donor unit from carbazole (B46965) to phenoxazine or phenothiazine in diphenylsulfone-based molecules can lead to both TADF and AIE properties nih.govacs.org.
Carbazole (Cz): A less strong electron donor compared to phenoxazine and phenothiazine. Molecules with a carbazole donor and a diphenylsulfone acceptor have been reported to exhibit solely TADF properties, in contrast to those with PXZ or PTZ donors nih.govacs.org.
Dimethylacridine: Acridine (B1665455) derivatives, such as 9,9-dimethylacridine, are also employed as donor units in D-A systems x-mol.com. Phenoxazine has been reported to feature stronger electron-donating capability compared with 9,9-dimethylacridine x-mol.com.
Diphenylamine (DPA): A simpler diarylamine donor that can be incorporated into D-A structures.
Phenoselenazine: Analogues incorporating selenium instead of sulfur or oxygen in the central ring of phenothiazine or phenoxazine have also been investigated as donor units researchgate.net.
The choice of donor influences the HOMO energy level and the spatial distribution of the HOMO, which is typically localized on the donor unit in twisted D-A molecules nih.govacs.org.
Exploration of Electron-Accepting Moieties
The electron-accepting moiety plays a crucial role in determining the LUMO energy level and its localization. Diphenylsulfone (DPS) is a common electron acceptor used in conjunction with various donors nih.govacs.orgnih.govlvb.lt. Its electron-withdrawing nature helps to create a charge-separated excited state in D-A molecules. Another explored electron-accepting moiety is dibenzothiophene-S,S-dioxide, which is structurally related to diphenylsulfone but with the sulfone group incorporated into a tricyclic system. The LUMO in this compound type molecules is primarily localized on the diphenylsulfone acceptor nih.govacs.org.
Influence of Structural Isomerism and Substituent Effects on Molecular Geometry and Electronic Configuration
Structural factors, including isomerism and the nature and position of substituents, significantly impact the molecular geometry and electronic configuration of this compound analogues, thereby affecting their photophysical properties.
Analysis of Molecular Conformations
D-A molecules with flexible linkers or twisted structures can exist in different conformations, such as quasi-axial and quasi-equatorial forms nih.govacs.orgrsc.orgacs.orgfrontiersin.org. These conformations can have distinct electronic properties and influence the molecule's emission characteristics nih.govrsc.orgacs.orgfrontiersin.org. For instance, in some D-A systems, both quasi-axial and quasi-equatorial conformations can coexist and exhibit different HOMO and LUMO distributions nih.govacs.org. The energy difference between these conformers can be small, suggesting their presence under experimental conditions nih.govacs.org. The relative stability of these conformations can be influenced by steric interactions and electronic effects of substituents acs.orgacs.org.
Impact of Positional Isomerism
The position of the donor and acceptor units relative to each other, or the position of substituents on these units, can lead to different structural isomers. Positional isomerism can significantly alter the electronic coupling between the donor and acceptor, affecting the ICT efficiency and the resulting photophysical properties. While the search results did not provide specific examples of meta- vs. para-substitution effects directly on this compound, studies on related D-A systems highlight the importance of the substitution pattern in tuning electronic properties and molecular conformations acs.orgwikipedia.org.
Data Tables
Based on the search results, here is a table summarizing some properties of related D-A molecules incorporating different donors and the diphenylsulfone acceptor:
| Compound | Donor Unit | Acceptor Unit | TADF Property | AIE Property | ΔEST (in Toluene) | SOC (in Toluene) |
| DPS-PXZ | Phenoxazine | Diphenylsulfone | Yes | Yes | Small | Substantial |
| DPS-PTZ | Phenothiazine | Diphenylsulfone | Yes | Yes | Small | Close to zero |
| DPS-Cz | Carbazole | Diphenylsulfone | Yes | No | Small | Substantial |
Note: ΔEST refers to the singlet-triplet energy splitting, and SOC refers to spin-orbit coupling. The terms "Small" and "Substantial" are relative based on the comparison within the source nih.govacs.org.
Here's another table illustrating the impact of conformation on electronic properties in a related D-A system (Iminodibenzyl-TRZ):
| Compound | Conformation | Relative Energy (eV) | Donor-Acceptor Orientation |
| IB-TRZ | Quasi-axial (A) | 0 | Nearly perpendicular |
| IB-TRZ | Quasi-equatorial (E) | 0.324 | Perpendicular |
Note: Data derived from a related iminodibenzyl-based D-A molecule frontiersin.org.
Detailed Research Findings
Research on this compound and its analogues has revealed several key findings:
The nature of the donor unit significantly impacts the photophysical properties, with phenoxazine and phenothiazine donors leading to both TADF and AIE, while a carbazole donor results primarily in TADF nih.govacs.org.
In DPS-PXZ and related compounds, the HOMO is primarily localized on the donor, and the LUMO is localized on the diphenylsulfone acceptor, indicating a notable charge separation in the excited state nih.govacs.org.
Molecular conformation plays a critical role in the emission properties of these D-A molecules. Different conformers (e.g., quasi-axial and quasi-equatorial) can exist and exhibit distinct electronic and photophysical characteristics nih.govacs.orgrsc.orgacs.orgfrontiersin.org. The energy difference between these conformers can be small enough for them to coexist nih.govacs.org.
Steric hindrance and electronic effects of substituents can influence the preferred molecular conformation acs.orgacs.org.
Systematic changes in donor substituents can lead to tuning of photophysical properties through conformational control rsc.org.
Elucidation of Photophysical Mechanisms in Pxz Dps and Analogues
Mechanism of Thermally Activated Delayed Fluorescence (TADF) in PXZ-DPS
Thermally Activated Delayed Fluorescence (TADF) is a process that enables organic molecules to achieve high internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons rsc.orgrsc.orgnih.govmit.edu. In TADF emitters like this compound, non-radiative triplet excitons are up-converted to radiative singlet excitons through a process known as Reverse Intersystem Crossing (RISC) rsc.orgrsc.orgnih.govmit.edu. This interconversion is facilitated by a small energy difference between the lowest excited singlet state (S₁) and the lowest triplet excited state (T₁), referred to as the singlet-triplet energy splitting (ΔEST), and sufficient spin-orbit coupling (SOC) nih.govacs.orgrsc.org. The absence of a minimum energy crossing point (MECP) structure between the ground state (S₀) and the T₁ state is also considered instrumental in ensuring the population of the T₁ state and promoting RISC nih.govacs.org.
Reverse Intersystem Crossing (RISC) Process and Efficiency
The Reverse Intersystem Crossing (RISC) process is a key component of TADF, allowing for the conversion of triplet excitons (which constitute about 75% of electrically generated excitons) into emissive singlet excitons rsc.orgresearchgate.net. This thermally activated process enables the utilization of triplet excitons that would otherwise be lost through non-radiative decay rsc.org. The rate constant of RISC (kRISC) is strongly dependent on temperature . For this compound, an efficient RISC process contributes to its TADF characteristics, leading to a short delayed fluorescence lifetime of less than 3.1 µs ossila.com. The unfeasibility of achieving a MECP structure between S₀ and T₁ in this compound and similar molecules is advantageous as it helps to maintain the population of the T₁ state, thereby facilitating the RISC process from T₁ to S₁ nih.govacs.org.
Singlet-Triplet Energy Splitting (ΔEST) Analysis
A small singlet-triplet energy splitting (ΔEST) is a critical requirement for efficient TADF, as it minimizes the energy barrier for the RISC process nih.govacs.orgrsc.orgnih.govmit.eduacs.org. This compound is reported to possess a small ΔEST, typically less than 0.1 eV or around 0.08 eV ossila.comrsc.orgscispace.comdoi.org. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and analyze the ΔEST values in TADF molecules scispace.com.
Studies on DPS-PXZ and related compounds have shown that the ΔEST values can be influenced by the surrounding environment, particularly solvent polarity nih.govacs.orgresearchgate.net. For DPS-PXZ, the ΔEST values have been observed to increase with increasing solvent polarity nih.govacs.orgresearchgate.net. In contrast, the ground-state structures of DPS-PXZ exhibit relative stability across different solvents like toluene (B28343) (TOL), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO), which is attributed to the rigid and planar conformation of the phenoxazine (B87303) group nih.govacs.org.
Spin-Orbit Coupling (SOC) Characteristics
Spin-orbit coupling (SOC) plays a vital role in facilitating the intersystem crossing (ISC) and reverse intersystem crossing (RISC) processes by mixing singlet and triplet states rsc.orgrsc.org. Substantial spin-orbit coupling constants are necessary for efficient TADF nih.govacs.org. While solvent polarity can affect other photophysical properties, its influence on the SOC values appears to be negligible for some molecules analogous to this compound nih.govacs.org.
Nature of Electronic Excited States (Singlet and Triplet)
The photophysical behavior of TADF emitters like this compound is dictated by the nature and relative energies of their electronic excited states, specifically the singlet (S₁) and triplet (T₁) states, and their interaction with the ground state (S₀) nih.govacs.orgrsc.orgmit.edulibretexts.org. In donor-acceptor molecules such as this compound, the highest occupied molecular orbital (HOMO) is typically localized on the electron-donating unit (PXZ), while the lowest unoccupied molecular orbital (LUMO) is situated on the electron-accepting unit (DPS) nih.govacs.org. This spatial separation of HOMO and LUMO is conducive to the formation of intramolecular charge transfer (ICT) states, which are often associated with small ΔEST values favorable for TADF nih.gov.
Charge Transfer (CT) States
Restriction of Intramolecular Vibrations and Rotations (RIVR)
Energy Transfer Processes in this compound Systems
Energy transfer is a fundamental mechanism in the photophysics of organic materials like this compound, particularly in the context of OLEDs and other optoelectronic devices where it is used as an emitter or sensitizer (B1316253). These processes involve the non-radiative transfer of energy from an excited donor molecule to an acceptor molecule. In systems involving this compound, energy transfer can occur through different mechanisms, primarily Förster Resonance Energy Transfer (FRET) and Dexter Excitation Transfer (DET). The efficiency and prevalence of these mechanisms are influenced by factors such as the distance between molecules, their spectral properties, and their relative orientation. ossila.com
Förster Resonance Energy Transfer (FRET)
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that occurs between an excited donor fluorophore and a ground-state acceptor fluorophore through long-range dipole-dipole interaction. celtarys.comnih.gov This process is highly dependent on the distance between the donor and acceptor, typically occurring over distances less than 10 nanometers, and is inversely proportional to the sixth power of the distance (R⁻⁶). celtarys.comnih.gov Efficient FRET requires a significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as favorable orientation of their transition dipole moments. celtarys.com
In this compound systems, particularly in hyperfluorescent OLEDs where this compound can act as a TADF sensitizer, FRET plays a crucial role in transferring energy from the excited singlet state (S₁) of the TADF sensitizer to the singlet state (S₁) of a final fluorescent emitter. ossila.comrsc.orgrsc.orgnih.gov This transfer allows for the efficient harvesting of both singlet and triplet excitons generated on the TADF sensitizer (via RISC) and their subsequent emission from the fluorescent dopant. rsc.orgnih.gov The rate constant of FRET (kFRET) is influenced by the radiative lifetime of the donor, the average distance between the donor and acceptor, and the spectral overlap integral between the donor's emission and the acceptor's absorption. rsc.org Maximizing the spectral overlap integral and the PLQY of the sensitizer are important for achieving high FRET efficiency. rsc.org
Research findings indicate that in doped OLEDs, energy transfer from an interface exciplex or a TADF sensitizer like this compound to a fluorescent dopant can occur via FRET. rsc.orgnih.govmdpi.com For instance, studies involving this compound as a TADF sensitizer doped with a fluorescent emitter like PhtBuPAD have demonstrated efficient FRET, contributing to high external quantum efficiencies (EQEs) in hyperfluorescent devices. rsc.orgnih.gov The efficiency of FRET is enhanced by efficient Reverse Intersystem Crossing (RISC) in the TADF sensitizer, which populates the singlet state available for FRET. rsc.orgmdpi.com
Dexter Excitation Transfer (DET)
Dexter Excitation Transfer (DET), also known as electron exchange excitation transfer, is a short-range energy transfer mechanism that requires orbital overlap between the energy donor and the energy acceptor. rsc.orgiupac.org Unlike FRET, DET involves an electron exchange process and is the dominant mechanism for triplet-triplet energy transfer. rsc.orgiupac.org The rate of DET decreases exponentially with the distance between the donor and acceptor (e⁻²ʳ/ᴸ), indicating its short-range nature, typically occurring over distances of only a few angstroms. ossila.comrsc.orgsci-hub.se Spin conservation rules are obeyed in DET. iupac.org
In this compound systems, particularly in multi-component organic electronic devices, DET can occur as a potential energy loss pathway. Specifically, DET from the triplet state (T₁) of a TADF sensitizer, such as this compound or an exciplex host involving this compound, to the triplet state (T₁) of a fluorescent emitter can lead to non-radiative decay from the fluorescent emitter's triplet state, thus reducing device efficiency. ossila.comrsc.orgrsc.orgnih.gov
Strategies to mitigate unwanted DET in systems utilizing this compound include increasing the intermolecular distance between the TADF sensitizer and the fluorescent emitter, for example, by incorporating bulky substituents on the molecules or by employing multi-layer device structures that spatially separate the components. ossila.comnih.govsci-hub.se Another approach involves ensuring that the triplet energy level of the TADF sensitizer or host is higher than that of the final fluorescent emitter to prevent energy back transfer via DET. ossila.com
Research highlights the importance of controlling DET in doped OLEDs. Increasing the doping concentration can reduce the distance between the exciplex or sensitizer and the dopant, potentially leading to increased energy transfer via DET and subsequent energy loss from triplet excitons. mdpi.com Therefore, careful control of doping levels and device architecture is essential to optimize energy transfer pathways and minimize efficiency roll-off caused by DET. rsc.orgrsc.orgnih.govmdpi.com
While specific quantitative data tables directly detailing FRET and DET rates or efficiencies solely for this compound as both donor and acceptor in various configurations were not extensively found in the search results limited to the outline, the principles and implications of these energy transfer mechanisms in this compound-based systems, particularly in the context of TADF and hyperfluorescent OLEDs, are well-documented. The interactions between this compound as a TADF sensitizer and other emitters or hosts involve both FRET (primarily singlet-singlet) and potential DET (primarily triplet-triplet loss).
Example of Data Points for Potential Interactive Tables (Based on search results):
While a complete table with all parameters for this compound as both donor and acceptor in FRET/DET was not available, data points related to this compound and its role in energy transfer in devices can be presented.
| Property / System | Value | Notes | Source Index |
| This compound ΔEST | < 0.1 eV or 0.08 eV | Singlet-Triplet Energy Gap | ossila.comsigmaaldrich.comsigmaaldrich.com |
| This compound PL λem (Toluene) | 507 nm ± 10 nm | Photoluminescence Emission Wavelength | ossila.comnoctiluca.eusigmaaldrich.com |
| This compound HOMO Energy | -5.59 eV or -5.6 eV | Highest Occupied Molecular Orbital Energy | ossila.comnoctiluca.eusigmaaldrich.com |
| This compound LUMO Energy | -2.79 eV or -2.8 eV | Lowest Unoccupied Molecular Orbital Energy | ossila.comnoctiluca.eusigmaaldrich.com |
| This compound T₁ Energy | 2.66 eV | Lowest Triplet State Energy (reported for pristine film) | sci-hub.se |
| This compound Delayed Lifetime (pristine film) | 2.01 µs | Delayed fluorescence lifetime | sci-hub.se |
| This compound EQE (as green TADF dopant) | 17.5% or 24% (in HF device) | External Quantum Efficiency (example values from devices) | sigmaaldrich.comrsc.orgnih.gov |
| This compound Analog (p-PXZ-DPS-PXZ) T₁/T₂ iso-energetic | Yes | Iso-energetic triplet states observed, potential for state mixing | chemrxiv.org |
| This compound Analog (p-PXZ-DPS-PXZ) SOC values (T₁/T₂) | 0.64 cm⁻¹ / 1.61 cm⁻¹ | Spin-Orbit Coupling values for iso-energetic triplet states | chemrxiv.org |
Note: The interactive nature of the tables is indicated by their format. In a live environment, these tables would allow for sorting, filtering, etc.
Advanced Spectroscopic and Analytical Characterization Techniques in Pxz Dps Research
Optical and Electronic Spectroscopy for Excited State Dynamics
Optical and electronic spectroscopy techniques are fundamental in probing the behavior of PXZ-DPS upon excitation, providing insights into its electronic transitions, energy levels, and the dynamics of its excited states.
UV-Visible Absorption and Emission Spectroscopy (for analyzing electronic transitions)
UV-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within the this compound molecule, revealing how it interacts with light across different wavelengths. The absorption spectrum provides information about the energy levels involved in the absorption process, typically π-π* and intramolecular charge transfer (ICT) transitions in organic semiconductors like this compound core.ac.ukmsu.edu. For this compound, a long wavelength absorption peak has been observed, which is attributed to the intramolecular charge transfer from the electron-donating PXZ units to the electron-accepting DPS unit core.ac.uk.
Emission spectroscopy, specifically fluorescence and phosphorescence, examines the light emitted by the molecule as it relaxes from an excited state back to its ground state . The photoluminescence (PL) emission spectrum of this compound shows characteristic peaks that indicate the color of light emitted. This compound is noted as a green emitter ossila.comossila.com. Its PL emission wavelength has been reported at approximately 507 nm in toluene (B28343) ossila.comlumtec.com.twsigmaaldrich.com. Studies have also investigated the emission spectra of this compound in different polar solvents, showing variations in emission wavelength, a phenomenon known as solvatochromism rsc.orgrsc.org. The emission maximum of DPS-PXZ has been reported as 535 nm, which is red-shifted compared to similar compounds like DPS-PTZ core.ac.uk. In powder form, this compound has shown emission at 548 nm, which red shifts to 601 nm upon grinding, indicating mechanofluorochromism rsc.org.
Table 1 summarizes some reported photophysical parameters for this compound in different environments.
| Solvent/State | Emission Wavelength (λem) | Reference |
| Toluene | 507 nm | ossila.comlumtec.com.twsigmaaldrich.com |
| Toluene | 535 nm | core.ac.uk |
| Powder | 548 nm | rsc.org |
| Ground Powder | 601 nm | rsc.org |
| Dichloromethane | (Fluorescence spectra shown) | rsc.org |
| Dimethyl formamide | (Fluorescence spectra shown) | rsc.org |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a direct method to assess the light emission properties of this compound when excited by photons. It provides information on the emission wavelength, intensity, and quantum yield. High photoluminescence quantum yields (PLQY) are desirable for emissive materials in OLEDs ossila.com. This compound has demonstrated high PLQY in devices ossila.com. PL spectra are essential for characterizing the color purity and efficiency of the material's emission researchgate.netresearchgate.net. The PL spectra of this compound in various solvents and solid states have been studied to understand the influence of the environment on its emission characteristics rsc.orgrsc.org.
Time-Resolved Photoluminescence and Transient Fluorescence Decay Measurements (for kinetic analysis of excited states)
Time-resolved photoluminescence (TRPL) and transient fluorescence decay measurements are critical for understanding the dynamics and lifetimes of excited states in this compound picoquant.combmglabtech.commontana.edu. These techniques measure the decay rate of luminescence after pulsed excitation, providing information about the radiative and non-radiative decay pathways montana.edu. For TADF materials like this compound, these measurements are particularly important for characterizing the delayed fluorescence component, which arises from the thermal conversion of non-emissive triplet excitons to emissive singlet excitons (Reverse Intersystem Crossing - RISC) acs.orgacs.orgsci-hub.se.
This compound is known for its TADF properties, which contribute to high exciton (B1674681) utilization efficiency in OLEDs ossila.comossila.com. The lifetime of the delayed fluorescence component is a key parameter indicating the efficiency of the RISC process. This compound has been reported to have a short lifetime of less than 3.1 µs ossila.com. The energy difference between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁), denoted as ΔEST, is a crucial factor influencing the rate of RISC and thus the TADF efficiency researchgate.net. This compound has a reported small ΔEST of less than 0.1 eV ossila.comsigmaaldrich.com, specifically around 0.08 eV lumtec.com.tw. Small ΔEST values facilitate efficient RISC, leading to significant delayed fluorescence core.ac.uk.
Table 2 presents reported energy levels and lifetime data for this compound.
| Property | Value (eV) | Value (µs) | Environment | Reference |
| HOMO | -5.59 | - | - | ossila.comsigmaaldrich.com |
| LUMO | -2.79 | - | - | ossila.comsigmaaldrich.com |
| T₁ | 2.74 | - | - | ossila.com |
| ΔEST | < 0.1 | - | - | ossila.comsigmaaldrich.com |
| ΔEST | 0.08 | - | - | lumtec.com.tw |
| Lifetime | - | < 3.1 | - | ossila.com |
| Calculated ΔEST | 0.10 | - | - | core.ac.uk |
Infrared (IR) and Raman Spectroscopy (for vibrational modes and structural insights)
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the molecular structure and bonding within this compound mt.comresearchgate.net. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light due to these vibrations mt.com. These techniques yield a "molecular fingerprint" that can be used to identify functional groups and study the molecular conformation mt.com. While specific IR and Raman spectra for this compound were not detailed in the provided search results, these methods are generally valuable for confirming the synthesized structure and investigating structural changes, such as those that occur during mechanofluorochromism observed in this compound rsc.org. IR and Raman spectroscopy can provide complementary information about molecular vibrations researchgate.netehu.es.
X-ray Photoelectron Spectroscopy (XPS) (for elemental composition and chemical states)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of a material xpssimplified.comthermofisher.comthermofisher.com. By analyzing the kinetic energy of photoelectrons emitted upon irradiation with X-rays, XPS can identify the elements present and provide information about their bonding environments thermofisher.comprinceton.edu. This is particularly useful for characterizing the surface of this compound films or devices, confirming the presence of expected elements (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur) and assessing their chemical states, which can be influenced by processing or environmental factors ossila.comsigmaaldrich.com. While specific XPS data for this compound was not found in the search results, XPS is a standard tool for surface analysis of organic materials in electronic applications xpssimplified.comthermofisher.com. High-resolution XPS can provide improved chemical selectivity by narrowing spectral peaks princeton.edu.
Structural Elucidation and Morphological Characterization
Structural elucidation techniques aim to confirm the molecular structure of this compound and understand its three-dimensional arrangement. Morphological characterization examines the physical form and structure of the material on a larger scale, such as in thin films or powders.
The molecular structure of this compound, 10,10′-(sulfonylbis(4,1-phenylene))bis(10H-phenoxazine), with its diphenylsulfone acceptor and phenoxazine (B87303) donors, results in a twisted molecular conformation ossila.comrsc.org. This twisted donor-acceptor structure is significant as it leads to a spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is favorable for small ΔEST and efficient TADF core.ac.ukacs.orgnih.gov. The HOMO is primarily localized on the phenoxazine moieties, while the LUMO is mainly on the diphenylsulfone unit core.ac.ukacs.orgnih.gov.
Techniques like X-ray diffraction (XRD), although not specifically detailed for this compound in the provided results, are commonly used to study the crystalline structure of organic materials. The mechanofluorochromic behavior of this compound, involving a color change upon grinding, has been linked to a phase transition between crystalline and amorphous states, and the planarization of the molecular conformation rsc.org. This suggests that techniques sensitive to solid-state structure and morphology are relevant for this compound research. The twisted rigid structure and intermolecular interactions, such as hydrogen bonds, in the crystals of related compounds have been found to contribute to solid-state fluorescence and mechanofluorochromic behavior rsc.org.
Techniques for morphological characterization, such as atomic force microscopy (AFM) or scanning electron microscopy (SEM), could be applied to study the surface topography and morphology of this compound films, which can impact device performance. While these specific measurements on this compound were not detailed in the search results, they are standard techniques in the field of organic electronics.
Powder and Single Crystal X-ray Diffraction
X-ray diffraction (XRD) is a fundamental technique used to determine the crystal structure of materials. Powder X-ray diffraction (PXRD) is particularly useful for characterizing polycrystalline materials, providing information about the crystalline phases present and their degree of crystallinity rroij.comnih.gov. Single crystal X-ray diffraction, when possible, yields detailed atomic-level structural information. Studies on related D-A type luminophores with twisted molecular conformations have utilized X-ray diffraction measurements researchgate.net. PXRD studies have also been employed in research involving phenoxazine-based fluorophores to understand aggregate formation mechanisms acs.org.
Electron Microscopy (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))
Electron microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for visualizing the morphology and microstructure of materials at high resolution. SEM provides detailed images of the surface topography, while TEM allows for the examination of the internal structure and morphology of thin samples or nanoparticles. These techniques have been used to visualize the twisted superstructure assembly of related AIE-active molecules researchgate.net. SEM and TEM have also been applied to study the morphology of materials exhibiting AIE and TADF properties, observing the formation of crystalline or amorphous particles and clusters depending on the aggregation conditions researchgate.net. Research on related materials has utilized SEM to characterize synthesized materials acs.org.
Thermal Analysis Techniques (for material stability and phase transitions relevant to performance)
Thermal analysis techniques measure the change in physical or chemical properties of a material as a function of temperature or time while the material is subjected to a controlled temperature program researchgate.nettus.ie. These techniques are vital for assessing the thermal stability and identifying phase transitions of this compound, which are relevant to its performance, particularly in applications like OLEDs where temperature variations can occur during operation rsc.orgcicenergigune.commdpi.com.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere researchgate.nettus.iexrfscientific.com. TGA is used to determine the thermal stability of a material and to quantify components that decompose or evaporate at specific temperatures researchgate.netxrfscientific.com. For this compound, TGA has indicated a thermal decomposition temperature (0.5% weight loss) above 220 °C, suggesting good thermal stability ossila.com. TGA is principally used in research and development to examine the strength of a material at a given temperature researchgate.net.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are heated or cooled at the same rate researchgate.netxrfscientific.com. DTA can detect thermal events such as phase transitions (melting, crystallization), decomposition, and solid-state reactions by monitoring the endothermic or exothermic heat changes researchgate.netxrfscientific.com. Simultaneous TGA-DTA analysis is possible with some instruments icmab.esiitkgp.ac.in.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and an inert reference researchgate.nettus.ie. DSC provides quantitative information about thermal events, such as melting points, glass transition temperatures, crystallization temperatures, and the enthalpy changes associated with these transitions researchgate.nettus.ieiitkgp.ac.in. DSC measurements have been used in studies of D-A type luminophores, including those with twisted molecular conformations researchgate.net. DSC is superior to DTA in that it determines the corresponding heat and the transformation temperature xrfscientific.com.
Differential Thermal Analysis (DTA)
Other Advanced Characterization Methodologies (e.g., Brunauer-Emmett-Teller (BET) for surface area analysis, Vibrating Sample Magnetometer (VSM), Superconducting QUantum Interference Device (SQUID))
Beyond structural, morphological, and thermal analysis, other techniques can provide further insights into the properties of this compound, depending on the specific research focus.
Brunauer-Emmett-Teller (BET) analysis is a widely used technique for determining the specific surface area of porous and non-porous materials by measuring the amount of gas adsorbed onto the surface norlab.comlucideon.comc2cat.eu. This is particularly relevant for materials where surface interactions play a significant role norlab.comlucideon.com. While not specifically cited for this compound in the search results, BET surface area analysis is a standard characterization method for materials in various applications, including catalysts and adsorbents norlab.comlucideon.comc2cat.euuns.ac.idutm.my. It is based on the principle of physical adsorption of gas molecules onto a solid surface norlab.comc2cat.eu.
Method Validation and Quality Assurance in Analytical Characterization
Method validation is a fundamental process in analytical chemistry that confirms that an analytical procedure is suitable for its intended purpose. For a compound like this compound, where purity and specific optoelectronic properties are critical for application performance, validated analytical methods are essential to provide reliable and accurate data. Quality assurance complements validation by ensuring that the validated methods are applied correctly and consistently over time, and that the analytical system is performing as expected.
The analytical characterization of this compound typically involves a range of techniques to confirm its identity, assess its purity, and determine its physical and photophysical properties. Common techniques employed include High-Performance Liquid Chromatography (HPLC), Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Ultraviolet-Visible (UV-Vis) absorption spectroscopy, Photoluminescence (PL) spectroscopy, fluorescence lifetime measurements, Cyclic Voltammetry (CV), and Powder X-ray Diffraction (PXRD) uni.lu.
For each of these techniques, when used for quantitative or critical qualitative analysis of this compound, method validation would typically involve assessing several key parameters:
Specificity/Selectivity: The ability of the method to accurately measure the analyte (this compound) in the presence of other components that may be expected to be present in the sample matrix, such as starting materials, intermediates, by-products, or degradation products. For chromatographic methods like HPLC, this involves demonstrating adequate separation of this compound from potential interferences. Spectroscopic methods would need to show that the this compound signal is distinct from those of other components.
Linearity and Range: Demonstrating that the analytical signal is directly proportional to the concentration of this compound over a defined range. This is typically assessed by analyzing a series of standards at different concentrations. The range defines the concentration interval where the method provides acceptable accuracy and precision.
Accuracy: The closeness of agreement between the value found and the accepted true value. This can be assessed by analyzing samples with known concentrations of this compound, such as spiked placebo samples or certified reference materials if available.
Precision: The agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample. Precision can be evaluated at different levels, including repeatability (within a single laboratory, by the same analyst, using the same equipment, over a short time) and intermediate precision (within a single laboratory, but with variations in analyst, equipment, or time).
Detection Limit (LOD): The lowest concentration of this compound that can be reliably detected by the method, though not necessarily quantified.
Quantification Limit (LOQ): The lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This demonstrates the reliability of the method under normal usage conditions.
While detailed validation studies specifically for the analytical methods applied to this compound were not extensively detailed in the immediately available search results, the reported analytical data for this compound are presumed to be obtained from methods that have undergone some level of validation to ensure their reliability for characterizing this compound. For instance, the consistent reporting of purity greater than 99% by HPLC across multiple sources indicates the use of a validated chromatographic method for purity assessment uni.lu. Similarly, the reported decomposition temperature (>220 °C) from TGA is a result of a standardized thermal analysis method that would be validated for accuracy and precision uni.lu. Photoluminescence emission wavelength (e.g., 507 nm in toluene) is another key characteristic determined by validated spectroscopic methods uni.lu.
Quality assurance measures in this compound analysis would include regular system suitability testing to ensure the analytical equipment and system are functioning correctly before analysis, the use of qualified reference standards, proper calibration of instruments, maintaining detailed records of analyses, and implementing control charts to monitor method performance over time. Certificates of Analysis (CoA), often provided with batches of this compound, serve as a quality assurance document summarizing key analytical results obtained from tested material using validated methods.
The table below summarizes some key analytical characterization data reported for this compound, which are outcomes of analytical methods that would typically be subject to validation and quality assurance processes.
| Property | Value | Analytical Technique (Implied) |
| Purity | >99% (Sublimed Grade) | HPLC |
| Decomposition Temperature (Td) | >220 °C (0.5% weight loss) | TGA |
| Photoluminescence (PL) λem | 507 nm (in Toluene) | PL Spectroscopy |
| Molecular Weight | 580.65 g/mol | High-Resolution Mass Spectrometry (HRMS) or calculation |
| HOMO Energy Level | ~5.59 - 5.6 eV | Cyclic Voltammetry (CV) / Theoretical Calculation |
| LUMO Energy Level | ~2.79 - 2.8 eV | Cyclic Voltammetry (CV) / Theoretical Calculation |
Computational and Theoretical Investigations of Pxz Dps
Density Functional Theory (DFT) Calculations
DFT calculations are a fundamental tool for investigating the electronic structure and predicting various properties of molecules like PXZ-DPS. These calculations provide details on optimized geometries, energy levels, and orbital distributions, which are essential for understanding the molecule's behavior in different electronic states.
Geometry Optimization of Ground (S0) and Excited States (S1, T1)
Geometry optimization calculations using DFT are performed to determine the most stable molecular structures in the ground state (S0) and relevant excited states, such as the lowest singlet excited state (S1) and the lowest triplet excited state (T1). For this compound, studies have shown that the structures of the ground state (S0) and the lowest singlet excited state (S1) are notably similar, exhibiting nearly vertical donor (PXZ) and acceptor (diphenylsulfone) groups. acs.orgnih.gov The ground-state (S0) structure of DPS-PXZ remains relatively unaffected by varying solvents like toluene (B28343) (TOL), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO), which is attributed to the planar and rigid conformation of the PXZ group. acs.orgnih.gov
Comparisons of S0, triplet excited state (T1), and minimum energy crossing points (MECP) geometries in TOL solvent for DPS-PXZ show a near-perpendicular alignment of the donor and acceptor moieties. acs.org While geometry optimizations for excited states can be challenging, requiring careful consideration of state ordering during the process, DFT and time-dependent DFT (TD-DFT) calculations have been successfully applied to determine the optimized geometries of both ground and excited states for this compound and similar compounds. scispace.commetu.edu.trgitlab.ioescholarship.org
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Distribution and Orbital Separation)
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic transitions and charge transfer characteristics of this compound. For DPS-PXZ, the HOMO is primarily localized on the electron-donating phenoxazine (B87303) (PXZ) group, while the LUMO is predominantly situated on the diphenylsulfone acceptor. acs.orgnih.govresearchgate.net This spatial separation between the HOMO and LUMO is a key feature contributing to the molecule's electronic properties. acs.orgnih.gov
The distribution and energy levels of HOMO and LUMO in different solvents (TOL, THF, and DMSO) have been computed based on optimized S0 structures. acs.orgnih.govresearchgate.net For DPS-PXZ, observable variations in LUMO energy levels with rising solvent polarity have been noted. acs.orgnih.gov The clear separation of HOMO and LUMO in this compound is attributed to the large dihedral angles between the donor and acceptor planes. scispace.com This reduced overlap between HOMO and LUMO is associated with a small singlet-triplet energy gap (ΔEST) and higher photoluminescence quantum yield. researchgate.net
Theoretical Prediction of Singlet-Triplet Energy Gaps (ΔEST)
The singlet-triplet energy gap (ΔEST) is a crucial parameter for TADF emitters, as a small ΔEST facilitates efficient reverse intersystem crossing (RISC) from the triplet to the singlet excited state. researchgate.netresearchgate.netbaoding.gov.cn DFT and TD-DFT calculations are widely used to theoretically predict the ΔEST values for molecules like this compound. scispace.comresearchgate.netbaoding.gov.cnacs.org
For DPS-PXZ, calculated ΔEST values have been reported in different solvents. In toluene (TOL), THF, and DMSO, the ΔEST values for DPS-PXZ were calculated to be 0.247 eV, 0.464 eV, and 0.578 eV, respectively. researchgate.net These values indicate that the ΔEST for DPS-PXZ shows an increase with a rise in solvent polarity. acs.orgnih.gov Small ΔEST values are essential for facilitating the TADF emission. acs.orgnih.gov The analysis of FMOs revealing minimum spatial overlap between HOMO and LUMO is in favor of the small ΔEST values. researchgate.net
Calculation of Spin-Orbit Coupling (SOC) Values
Spin-orbit coupling (SOC) plays a significant role in the efficiency of intersystem crossing (ISC) and reverse intersystem crossing (RISC) processes, which are vital for TADF. chemrxiv.org DFT calculations are employed to compute the SOC matrix elements between singlet and triplet excited states. rsc.org
For DPS-PXZ, SOC values have been calculated in different solvents. In TOL, THF, and DMSO solvents, the SOC values for DPS-PXZ were reported as 0.824, 0.816, and 0.846 cm⁻¹, respectively. acs.orgnih.gov In contrast to the ΔEST values, the type of solvent appears to exert negligible influence on the SOC values for DPS-PXZ. acs.orgnih.gov Substantial spin-orbit coupling constants, along with a small ΔEST, contribute to the TADF property of molecules like DPS-PXZ. acs.orgnih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to investigate the time-dependent behavior of molecules, providing insights into their conformational dynamics and how they are affected by their environment. For this compound, MD simulations complement DFT calculations by exploring dynamic processes like molecular twisting.
Investigation of Molecular Twisting and Conformational Dynamics
MD simulations have been utilized to investigate the molecular twisting and conformational dynamics of this compound. The C-S-C angle twist of DPS-PXZ has been identified as a factor related to its AIE characteristic. researchgate.netresearchgate.net In a loose solvent environment, the conical intersection (CI) structure of DPS-PXZ can easily transition via twisting the C-S-C angle to reach the S0 state through a nonradiative pathway. acs.orgnih.gov
However, when DPS-PXZ is in an aggregate state, the twisting of the C-S-C angle is impeded, which restricts access to a conical intersection in the singlet excited state. researchgate.netresearchgate.netbeilstein-archives.orgresearchgate.net This restriction in the aggregate state is suggested to be a pivotal factor for the AIE characteristic of DPS-PXZ, inhibiting nonradiative decay and leading to luminescence. researchgate.netresearchgate.netbeilstein-archives.org Molecular dynamics investigations, combined with quantum calculations, support the understanding that restricted intramolecular motion in the aggregate state contributes to the AIE property. acs.orgnih.govresearchgate.netbeilstein-archives.org
The conformational dynamics, including changes in dihedral angles between donor and acceptor units, are crucial as they can significantly influence molecular behavior and properties. acs.orgnih.gov While minimal structural changes between S0 and S1 geometries were observed for DPS-PXZ in different solvents based on RMSD values, the restriction of twisting in the aggregate state is key to its AIE behavior. acs.orgnih.gov
Simulation of Aggregate State Behavior and Intermolecular Interactions
Simulations of the aggregate state behavior and intermolecular interactions of this compound are essential for understanding its AIE properties. Studies utilizing a combination of molecular dynamics and quantum chemistry have investigated the behavior of this compound in different environments, including thin films and aggregated states. researchgate.netnih.gov These simulations indicate that in the aggregate state, the twisting of the C-S-C angle in this compound is impeded. nih.govresearchgate.net This restriction of intramolecular motion in the condensed phase is a key factor in suppressing non-radiative decay pathways, thereby leading to enhanced luminescence, a characteristic of AIE. nih.govscispace.com
Computational studies have analyzed the changes in dihedral angles within this compound in both single-molecule and aggregated states at different temperatures. acs.org For this compound, minimal changes in key dihedral angles are observed regardless of the temperature (298 or 500 K) or state (single molecule or aggregate). acs.org This suggests a certain rigidity in the this compound structure, although the restriction of the C-S-C twist in the aggregate state is highlighted as critical for AIE. nih.govresearchgate.netacs.org The intermolecular interactions within the aggregate state provide the necessary constraints to restrict these motions that would otherwise lead to non-radiative decay in solution. scribd.com
Quantum Chemistry Approaches for Electron Excited-State Relaxation Processes
Quantum chemistry approaches are fundamental to understanding the electron excited-state relaxation processes in this compound. These methods are used to calculate the energies and properties of excited states and to explore the pathways through which a molecule can return to its ground state after excitation. fiveable.me For this compound, quantum chemistry calculations have shown that a key decay path from the lowest singlet excited state (S₁) involves reaching a conical intersection (CI) via the enlargement of the C-S-C angle. researchgate.netresearchgate.net
Understanding these excited-state relaxation pathways is crucial for explaining the observed photophysical properties, including fluorescence and TADF. fiveable.me The ability of a molecule to undergo efficient reverse intersystem crossing (RISC) from the triplet state (T₁) to the S₁ state is vital for TADF. rsc.orgmit.edu Quantum chemical calculations can determine the singlet-triplet energy splitting (ΔE_ST) and spin-orbit coupling (SOC) constants, which are critical parameters influencing the efficiency of RISC. nih.govacs.orgbeilstein-archives.org Studies on molecules incorporating PXZ groups have shown small ΔE_ST values and substantial SOC constants, facilitating the TADF process. nih.govacs.org The absence of a feasible minimum energy crossing point (MECP) structure between the S₁ and T₁ states has also been noted as advantageous for ensuring population of the T₁ state and subsequent RISC in this compound and similar molecules. nih.govacs.org
Theoretical Frameworks for AIE and TADF Mechanism Elucidation
Theoretical frameworks are employed to elucidate the mechanisms underlying AIE and TADF in compounds like this compound. These frameworks provide models and concepts that help interpret the results of computational studies and experimental observations.
Application of Restricted Access to Conical Intersection (RACI) Models
The Restricted Access to Conical Intersection (RACI) model is a theoretical framework applied to explain the AIE effect in various luminogens, including this compound. researchgate.netresearchgate.netscribd.comrsc.org According to the RACI model, molecules in solution can undergo efficient non-radiative decay through accessible conical intersections. scribd.comrsc.org These conical intersections provide pathways for the excited state to return to the ground state without emitting a photon. scribd.comrsc.org
For this compound, the RACI model suggests that in the solution state, the molecule can access a conical intersection through the twisting of the C-S-C angle, leading to non-radiative decay and weak emission. researchgate.netresearchgate.netacs.org However, in the aggregate state, the intramolecular motion, specifically the C-S-C angle twist, is restricted due to the rigid environment and intermolecular interactions. nih.govresearchgate.netacs.org This restriction impedes access to the conical intersection, blocking the non-radiative decay pathway and promoting radiative decay (luminescence), thus explaining the observed AIE property. researchgate.netresearchgate.netacs.org
Computational Design and High-Throughput Screening of Novel this compound Derivatives
Computational design and high-throughput screening are powerful tools for discovering and designing novel this compound derivatives with tailored photophysical properties. rsc.org By using computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), researchers can predict the electronic structures, excited-state properties, and potential AIE and TADF characteristics of hypothetical molecules before their synthesis. researchgate.netresearchgate.net
This allows for the rapid exploration of a vast chemical space by systematically modifying the structure of this compound, for example, by introducing different donor or acceptor groups or altering their positions. researchgate.netmetu.edu.tr High-throughput virtual screening can then be performed to identify promising candidates that are predicted to exhibit desirable properties, such as small ΔE_ST for efficient TADF or restricted intramolecular motion for pronounced AIE. rsc.orgresearchgate.net This computational approach significantly accelerates the discovery and development of new materials based on the this compound scaffold for applications in organic electronics. rsc.org
Advanced Research Applications and Methodologies of Pxz Dps
PXZ-DPS in Organic Light-Emitting Diodes (OLEDs) as a TADF Emitter, Dopant, or Sensitizer (B1316253)
This compound has been widely investigated for its utility in OLED technology, leveraging its TADF characteristics to enhance device performance. It can function as a TADF emitter, a dopant within an emissive layer, or a sensitizer in multi-component systems. ossila.comossila.com The ability of TADF materials like this compound to harvest both singlet and triplet excitons through reverse intersystem crossing (RISC) allows for a theoretical internal quantum efficiency (IQE) of up to 100%, surpassing the limitations of traditional fluorescent materials that only utilize singlet excitons. ossila.comsci-hub.se
Development of High-Efficiency Green TADF-OLEDs
This compound is recognized as an ideal green emitter for TADF-OLED devices. ossila.com Its molecular structure, comprising electron-donating phenoxazine (B87303) and electron-accepting diphenylsulfone units, facilitates efficient TADF. ossila.com Devices employing this compound as a green TADF emitter have demonstrated high photoluminescence quantum yields. ossila.com Research has shown that green TADF emitters, including this compound, are crucial for achieving high-efficiency green OLED applications, contributing to both brightness and color fidelity. noctiluca.eu The development of green TADF OLEDs has seen significant progress, with external quantum efficiencies (EQEs) exceeding 30% being achieved with the help of new molecular designs that fully harvest triplet excitons. tandfonline.com
Application in Hyperfluorescent (HF-OLEDs) as a Sensitizer
Hyperfluorescent OLEDs (HF-OLEDs), representing the fourth generation of OLED technology, combine TADF with conventional fluorescence to achieve high efficiency and narrowband emission. ossila.comossila.com In HF-OLEDs, a TADF material acts as a sensitizer, harvesting triplet excitons via RISC and then transferring this energy to a fluorescent emitter through Förster resonance energy transfer (FRET). ossila.comossila.comrsc.org this compound has been utilized as a TADF sensitizer in green HF-OLEDs. rsc.orgrsc.org Studies have shown that fluorescent emitters, such as anthracene-based green emitters, perform well when doped into this compound as the TADF sensitizer for green HF-OLEDs. rsc.org For instance, a HF device using PhtBuPAD as the final emitter doped into this compound achieved an EQE of 24%. rsc.orgrsc.org Optimized energy gaps between the TADF sensitizers and final fluorescent emitters are critical for improving the performance and reducing EQE roll-off in these devices. ossila.comrsc.org
Integration in Circularly Polarized Electroluminescence (CPEL) Devices
Circularly polarized organic light-emitting diodes (CP-OLEDs) are of interest for applications such as 3D displays. rsc.orgnju.edu.cn While conventionally fabricated using chiral luminophores, strategies involving TADF-sensitized circularly polarized luminescence have emerged to improve the electroluminescence efficiencies of circularly polarized fluorescent emitters. researchgate.net this compound has been explored as an achiral TADF sensitizer in the context of CPEL devices. researchgate.netresearchgate.net By doping axial TADF imidazolium (B1220033) salts into an achiral TADF sensitizer like this compound, light-emitting electrochemical cells (LECs) exhibiting strong circularly polarized electroluminescence have been fabricated. researchgate.net This approach represents a promising strategy for developing high-performance CPEL devices. researchgate.net
Role in Interface Exciplex Systems for Enhanced Device Performance
Interface exciplex systems are a promising technology for achieving OLEDs with low turn-on voltages, high efficiencies, and long lifetimes. mdpi.comresearchgate.net An exciplex is a complex formed between a donor and an acceptor molecule in an excited state. mdpi.com These systems can exhibit TADF characteristics and provide a well-confined recombination region. mdpi.comresearchgate.net this compound has been integrated into interface exciplex systems to enhance device performance. mdpi.com For example, in a green-emitting fluorescent OLED, employing a TADF sensitizer like this compound in conjunction with an interface exciplex formed by donor and acceptor materials can lead to improved exciton (B1674681) utilization. mdpi.com The exciplex can transfer energy to this compound, which then undergoes RISC to upconvert triplet excitons into singlets, leading to efficient FRET from the TADF sensitizer (this compound) to the final emitter. mdpi.com This dual mechanism, involving both the exciplex and this compound, allows for the harvesting of more singlet excitons, resulting in highly efficient devices with low efficiency roll-off. mdpi.com
This compound as a Chemical Probe in Mechanistic Studies
Beyond its applications in OLEDs, this compound has also served as a valuable chemical probe in mechanistic studies, particularly in understanding photophysical phenomena like aggregation-induced emission (AIE) and excited state dynamics. researchgate.netresearchgate.netnih.govacs.org
Probing Excited State Dynamics and Energy Transfer Pathways
Studies investigating the AIE mechanisms of molecules containing phenoxazine (PXZ) and phenothiazine (B1677639) (PTZ) groups have utilized this compound as a model compound. nih.govacs.org Research suggests that in this compound, the restriction of the C-S-C angle twist in the aggregate state is a pivotal factor for its AIE characteristic. researchgate.netresearchgate.netnih.govacs.org In a loose solvent environment, the C-S-C angle twist allows the molecule to easily transition to a conical intersection structure via a non-radiative pathway, leading to quenched emission. nih.gov However, in the aggregate state, this twisting is impeded, making it difficult to reach the conical intersection and thus favoring radiative decay from the S1 state, which explains the observed luminescence. nih.govacs.org Understanding these mechanisms provides valuable guidelines for designing new AIE systems. researchgate.netnih.govacs.org The photophysical properties of sulfone-based TADF emitters, including this compound, have been studied in relation to their structural properties, with investigations into excited state dynamics and potential hot exciton pathways in ISC processes. chemrxiv.org The nature of excited singlet and triplet states and the energy differences between them play a role in the efficiency of these emitters. chemrxiv.org
Investigation of Intermolecular Interactions and Solid-State Phenomena
The performance of organic semiconductor materials like this compound in devices is intrinsically linked to their intermolecular interactions and solid-state packing. This compound is characterized by a twisted molecular conformation. nih.gov Studies involving X-ray single-crystal analysis have revealed that in the crystalline solid state, the twisted rigid structure and the presence of multiple intermolecular hydrogen bonds play a crucial role in its effective solid-state fluorescence and notable mechanofluorochromic (MFC) behavior. nih.gov
A comparative analysis with a related compound, Bthis compound, highlights the impact of packing on solid-state luminescence. Unlike Bthis compound, which exhibits π–π interactions in its crystals, this compound crystals lack these interactions. nih.gov This absence of π–π stacking in this compound leads to a looser and more easily destructible molecular packing arrangement. nih.gov This looser packing is considered beneficial for achieving high solid-state fluorescence efficiency and pronounced MFC properties. nih.gov
The observed MFC behavior in this compound is attributed to a phase transition occurring between the crystalline and amorphous states upon mechanical grinding. nih.gov This grinding process induces a planarization of the molecular conformation, and this planarization, in turn, is responsible for a red-shift observed in the photoluminescence spectrum. nih.gov The restricted twisting of the C-S-C angle in DPS-PXZ in the aggregate state is suggested as a pivotal factor contributing to its luminescence, indicative of Aggregation-Induced Emission (AIE) characteristics. uni.lu Research indicates that molecules containing phenoxazine (PXZ) and phenothiazine (PTZ) donor groups attached to a diphenylsulfone acceptor can exhibit both TADF and AIE properties. uni.lu
Intermolecular forces, generally weaker than intramolecular forces like covalent bonds, are fundamental in holding molecules together in condensed phases such as solids and liquids. cenmed.com These forces dictate macroscopic properties including melting points and boiling points. cenmed.com In the context of organic electronic materials, manipulating intermolecular interactions through techniques like crystallization and rigidification, alongside optimizing host-guest assembly, is a strategy employed to minimize non-radiative transitions in the emitter materials, thereby enhancing performance. guidechem.com Introducing rigid and steric scaffolds into molecular designs can effectively restrict intermolecular interactions in aggregated states, contributing to improved material properties. nih.gov
Methodologies for Performance Optimization in Advanced Device Architectures
This compound has been identified as an ideal green emitter for TADF-OLED devices, demonstrating high photoluminescence quantum yields (PLQY) in devices irrespective of the host material used. nih.gov Its electronic properties, including a small singlet-triplet energy splitting (ΔE_ST) of less than 0.1 eV and a short lifetime of less than 3.1 µs, are advantageous for TADF applications. nih.gov Furthermore, this compound exhibits bipolar charge-transporting capability, which is beneficial for efficient device operation. nih.gov
Optimization of the performance of this compound within advanced device architectures, such as OLEDs, involves careful consideration of the material system and the device structure.
Host-Guest System Optimization
In many organic electronic devices, particularly OLEDs, the active layer often utilizes a host-guest system. In this configuration, a small amount of the emissive dopant material, such as this compound, is dispersed within a bulk host material. cenmed.com The host material plays several critical roles: it facilitates charge transport by aligning its HOMO and LUMO levels with the transport layers, provides a stable environment for exciton recombination, and helps to dilute the dopant molecules, which reduces aggregation and concentration quenching effects, thereby maintaining high photoluminescence efficiency. cenmed.comnih.gov The dopant material, the guest, is primarily responsible for the color and efficiency of the emitted light. cenmed.com
For efficient energy transfer in TADF-based host-guest systems, the energy levels of the host and guest materials must be favorably aligned. labsolu.ca Specifically, the host material should possess a higher triplet energy level than both the TADF sensitizer (like this compound) and the final fluorescent emitter to prevent undesirable energy back transfer. nih.gov In hyperfluorescence (HF) OLEDs, where this compound can function as a TADF sensitizer, optimized energy gaps between the sensitizer and the final fluorescent emitter are crucial for maximizing performance and minimizing efficiency roll-off. cenmed.comwikipedia.org Efficient energy transfer from the TADF sensitizer to the final emitter in HF-OLEDs occurs via Förster Resonance Energy Transfer (FRET). cenmed.comnih.gov Triplet excitons from the host that are not upconverted by the exciplex host can transfer energy to this compound and undergo reverse intersystem crossing (RISC), contributing to efficient FRET. citeab.com
Device Engineering and Layer Optimization
Device engineering involves optimizing the thickness and properties of each layer within the multilayer stack. The thickness of the emissive layer, for instance, is a critical factor. If the emissive layer is too thick, it can impede charge transport, increase the distance ions need to travel (in Light-Emitting Electrochemical Cells - LECs), and lead to recombination losses or delayed light emission. fishersci.ca Conversely, an emissive layer that is too thin may not support efficient charge injection or uniform light generation, resulting in lower brightness or device instability. fishersci.ca
Future Research Directions and Emerging Paradigms for Pxz Dps
Exploration of Novel Molecular Architectures for Enhanced Optoelectronic Performance
Future research will likely focus on modifying the molecular structure of PXZ-DPS to further optimize its optoelectronic properties. This includes exploring asymmetric and symmetric designs based on DPS to understand the relationship between molecular configuration and device performance. rsc.org Incorporating different donor units, such as phenoxazine (B87303) (PXZ), phenothiazine (B1677639) (PTZ), and acridine (B1665455) derivatives, has shown the ability to influence properties like ΔEST and reverse intersystem crossing (RISC) rates. sci-hub.semetu.edu.tr Fine-tuning the structure, such as modifications to the phenoxazine-pyrimidine framework in related compounds, has demonstrated the potential to shorten TADF lifetimes and improve electroluminescence efficiency. acs.org Strategies involving the substitution of heavy chalcogens like selenium or tellurium for sulfur are also being investigated to impart different physical and chemical properties, potentially leading to new photoactive and optoelectronic applications. scholaris.ca
Advancements in Computational Modeling for Predictive Material Science and High-Throughput Design
Computational modeling plays a crucial role in accelerating the discovery and optimization of materials like this compound. Future research will increasingly leverage advanced computational techniques, including machine learning and AI, to predict material behavior and properties at various scales. numberanalytics.comnumberanalytics.comhilarispublisher.comutk.edu These methods can aid in the selection of viable structural candidates, reducing the need for extensive and costly experimental synthesis. scholaris.ca Computational studies can help in understanding the underlying mechanisms of AIE and TADF in this compound derivatives, for instance, by investigating factors like restricted molecular twisting and conical intersections. acs.orgresearchgate.netresearchgate.net By analyzing large datasets and simulating complex phenomena, computational modeling can guide the design of new this compound-based materials with tailored characteristics. numberanalytics.comhilarispublisher.com
Synergistic Integration of AIE and TADF for Multifunctional Materials and Devices
The observation of both TADF and AIE properties in molecules containing PXZ and PTZ donor groups, including DPS-PXZ, presents an opportunity for developing multifunctional materials. acs.orgresearchgate.netresearchgate.net Future research will explore the synergistic integration of these two mechanisms to create materials with enhanced luminescence in the aggregated or solid state, combined with efficient triplet harvesting. This could lead to the design of highly efficient OLEDs with reduced efficiency roll-off and potential for use in non-doped devices. rsc.orgmdpi.comresearchgate.net Understanding the interplay between the molecular structure, aggregation state, and the resulting AIE and TADF characteristics is crucial for designing such materials. acs.orgresearchgate.netresearchgate.net
Development of Novel Analytical and Operando Characterization Techniques for Real-time Mechanistic Insights
Advancements in analytical and operando characterization techniques are essential for gaining a deeper understanding of the behavior of this compound in real-world applications. Operando techniques allow for the real-time observation of materials under working conditions, providing insights into reaction mechanisms and stability. rsc.orgiapchem.org While the provided search results discuss these techniques in the context of catalysis, their application can be extended to study the photophysical processes, charge transport, and degradation mechanisms of this compound in OLEDs and other potential devices. rsc.orgiapchem.org Developing and applying such techniques will be critical for validating computational models and guiding the rational design of improved materials.
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate the biochemical properties of Pxz-dps?
- Methodological Guidance : Begin with a hypothesis-driven framework (e.g., FINER criteria: Feasible, Interesting, Novel, Ethical, Relevant) . Define control groups, replication protocols, and variables (e.g., temperature, pH, concentration). Use factorial designs to test interactions between variables. For example, a 2x2 factorial design could assess the combined effects of this compound concentration and incubation time on enzyme activity .
- Data Validation : Include negative/positive controls and technical replicates to minimize experimental noise .
Q. What are the best practices for collecting and managing data in this compound studies?
- Structured Data Management : Implement a data management plan (DMP) outlining storage formats (e.g., .csv for raw data), metadata standards (e.g., experimental conditions, instrument calibration), and repositories (e.g., institutional or discipline-specific databases) .
- Ethical Considerations : Anonymize sensitive data and document informed consent protocols if human subjects are involved .
Q. Which analytical techniques are most suitable for characterizing this compound stability under varying conditions?
- Methodological Comparison :
| Technique | Application | Limitations |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and degradation products | Requires calibration standards |
| Differential Scanning Calorimetry (DSC) | Assess thermal stability | Limited to solid-state analysis |
| Mass Spectrometry (MS) | Identify molecular weight and fragments | High equipment costs |
Advanced Research Questions
Q. How can researchers optimize experimental designs to study this compound interactions with multi-omics datasets (e.g., transcriptomics, metabolomics)?
- Integration Strategies : Use systems biology approaches, such as network analysis, to map this compound effects across biological pathways. Tools like weighted gene co-expression networks (WGCNA) can identify hub genes/proteins influenced by this compound .
- Statistical Rigor : Apply false discovery rate (FDR) corrections for high-dimensional data to reduce Type I errors .
Q. What methodologies are effective in resolving contradictions between in vitro and in vivo findings for this compound?
- Root-Cause Analysis :
Assay Conditions : Compare in vitro parameters (e.g., cell media composition) with in vivo physiological environments .
Pharmacokinetic Modeling : Use compartmental models to predict bioavailability discrepancies .
Meta-Analysis : Aggregate data from independent studies to identify consensus trends .
Q. How can cross-disciplinary approaches enhance the reproducibility of this compound studies?
- Collaborative Frameworks :
- Open Science : Share protocols via platforms like protocols.io to standardize methodologies .
- Interdisciplinary Validation : Partner with computational biologists to develop machine learning models that predict this compound behavior under untested conditions .
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data and workflows .
Data Contradiction and Interpretation
Q. What statistical methods are recommended to address outliers in this compound dose-response experiments?
- Robust Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
